molecular formula C20H18ClN3O5S2 B11416212 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B11416212
M. Wt: 480.0 g/mol
InChI Key: IBPOZHGAJZFRAU-UHFFFAOYSA-N
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Description

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and a thioether linkage, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrimidine derivative in the presence of a base such as triethylamine.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol compound under basic conditions.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction, where the thioether compound reacts with an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be studied for its potential interactions with biological macromolecules. Its sulfonyl and acetamide groups may allow it to bind to proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s structure suggests potential pharmaceutical applications, particularly as an inhibitor of enzymes or receptors involved in disease pathways. Its ability to undergo various chemical reactions also makes it a candidate for prodrug development, where it can be modified to improve bioavailability or target specificity.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The acetamide group may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
  • **2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
  • **2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and an acetamide group allows for diverse interactions with biological targets, potentially leading to unique pharmacological effects.

This compound’s structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

480.0 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

IBPOZHGAJZFRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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